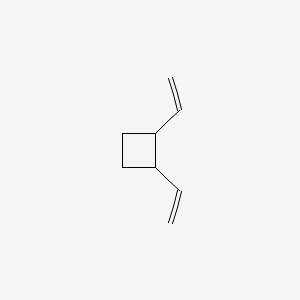
1,2-Divinylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Divinylcyclobutane is an organic compound with the molecular formula C8H12. It is a cyclobutane derivative where two vinyl groups are attached to adjacent carbon atoms in the cyclobutane ring.
Méthodes De Préparation
1,2-Divinylcyclobutane can be synthesized through several methods. One common synthetic route involves the photochemical dimerization of 1,3-butadiene in the presence of a photosensitizer such as Michler’s ketone. The reaction is carried out under ultraviolet irradiation, leading to the formation of both cis- and trans-isomers of this compound . The reaction conditions typically involve low temperatures and controlled irradiation to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced photochemical equipment allows for efficient and consistent production of the compound .
Analyse Des Réactions Chimiques
1,2-Divinylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of corresponding diols or carbonyl compounds.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can yield cyclobutane derivatives with saturated side chains.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the vinyl groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and halogen sources under controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include diols, carbonyl compounds, and halogenated derivatives .
Applications De Recherche Scientifique
1,2-Divinylcyclobutane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and delivery systems.
Mécanisme D'action
The mechanism by which 1,2-Divinylcyclobutane exerts its effects involves its ability to undergo various chemical transformations. The vinyl groups provide sites for reactions such as polymerization, cross-linking, and functionalization. These reactions can lead to the formation of complex molecular structures with specific properties and functions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparaison Avec Des Composés Similaires
1,2-Divinylcyclobutane can be compared with other similar compounds, such as:
1,3-Butadiene: A precursor in the synthesis of this compound, known for its use in the production of synthetic rubber.
Cyclobutane: The parent compound of this compound, used in various chemical reactions and industrial applications.
Vinylcyclobutane: A related compound with one vinyl group, used in polymer chemistry and materials science.
The uniqueness of this compound lies in its dual vinyl groups, which provide additional reactivity and versatility in chemical synthesis and applications.
Propriétés
Numéro CAS |
2422-85-7 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
1,2-bis(ethenyl)cyclobutane |
InChI |
InChI=1S/C8H12/c1-3-7-5-6-8(7)4-2/h3-4,7-8H,1-2,5-6H2 |
Clé InChI |
UHHCYAAVGADGGP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCC1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


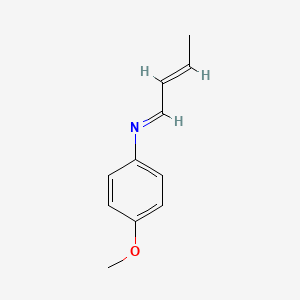
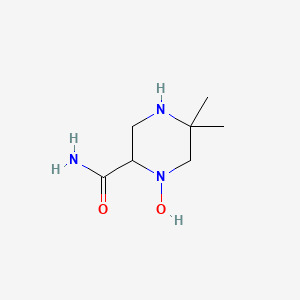

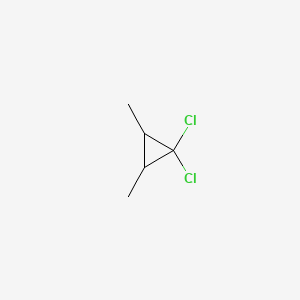


![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
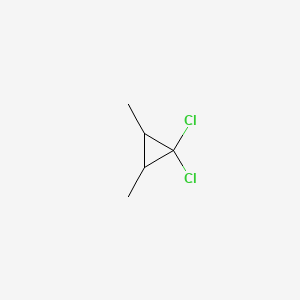
![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)


